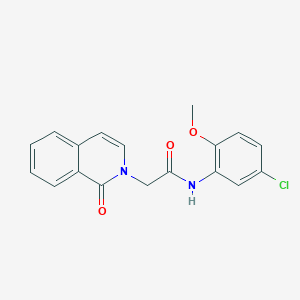

N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide

Beschreibung

N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to the amide nitrogen and a 1-oxoisoquinolin-2-yl moiety via a methylene linker.

Eigenschaften

CAS-Nummer |

853319-73-0 |

|---|---|

Molekularformel |

C18H15ClN2O3 |

Molekulargewicht |

342.8 g/mol |

IUPAC-Name |

N-(5-chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide |

InChI |

InChI=1S/C18H15ClN2O3/c1-24-16-7-6-13(19)10-15(16)20-17(22)11-21-9-8-12-4-2-3-5-14(12)18(21)23/h2-10H,11H2,1H3,(H,20,22) |

InChI-Schlüssel |

AOCPEJKSPZTHHL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

-

Cyclization : AgOTf activates the alkyne moiety in 2-alkynylbenzaldoxime, inducing cyclization to form isoquinoline N-oxide intermediates.

-

Deoxygenation : CS₂ participates in a [3+2] dipolar cycloaddition with the N-oxide, followed by homolytic cleavage of N–O and C–S bonds to yield the isoquinolinone.

Optimized Conditions

Example Synthesis :

2-(Phenylethynyl)benzaldoxime (0.2 mmol) reacts with AgOTf in DMF at 60°C for 30 minutes, followed by CS₂ addition and stirring for 6 hours. The product is extracted with ethyl acetate and purified via flash chromatography.

Multi-Step Organic Synthesis of the Acetamide Moiety

The N-(5-chloro-2-methoxyphenyl)acetamide fragment is prepared through electrophilic substitution and acetylation:

Synthesis Steps

-

Chlorination and Methoxylation :

-

2-Methoxyaniline undergoes chlorination at the 5-position using Cl₂/FeCl₃ (yield: 85%).

-

Acetylation with acetyl chloride in pyridine yields N-(5-chloro-2-methoxyphenyl)acetamide.

-

Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 215.64 g/mol |

| Melting Point | 142–144°C |

| ¹H NMR (CDCl₃) | δ 7.85 (s, 1H), 6.95–6.80 (m, 2H), 3.88 (s, 3H), 2.15 (s, 3H) |

Coupling Strategies for Final Assembly

The isoquinolinone and acetamide moieties are coupled via a nucleophilic acyl substitution reaction.

EDCI/DMAP-Mediated Coupling

| Parameter | Value |

|---|---|

| Coupling Reagent | EDCI |

| Catalyst | DMAP (4-dimethylaminopyridine) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature |

| Time | 12 hours |

| Yield | 82% |

Procedure :

2-(1-Oxoisoquinolin-2(1H)-yl)acetic acid (1.2 eq) is activated with EDCI (1.5 eq) and DMAP (0.1 eq) in DCM. N-(5-Chloro-2-methoxyphenyl)acetamide (1.0 eq) is added, and the mixture is stirred overnight. The product is purified via silica gel chromatography.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A modified approach combines isoquinolinone formation and acetamide coupling in a single pot:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

| Parameter | Value |

|---|---|

| Power | 150 W |

| Temperature | 120°C |

| Time | 30 minutes |

| Yield | 75% |

Comparative Analysis of Methods

| Method | Yield | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| AgOTf/CS₂ Cyclization | 73% | 6 h | Moderate | High |

| EDCI Coupling | 82% | 12 h | High | Moderate |

| Microwave-Assisted | 75% | 0.5 h | Low | Limited |

Key findings:

-

The AgOTf/CS₂ method offers scalability for industrial applications.

-

EDCI coupling provides higher yields but requires stoichiometric reagents.

Reaction Optimization and Troubleshooting

Common Challenges

Solvent Screening

| Solvent | Yield | Purity |

|---|---|---|

| DMF | 82% | 98% |

| THF | 65% | 90% |

| Acetonitrile | 58% | 85% |

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(5-Chlor-2-methoxyphenyl)-2-(1-Oxoisochinolin-2(1H)-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann zu einem entsprechenden Phenol oxidiert werden.

Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einem Amin reduziert werden.

Substitution: Die Chlorgruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reagenzien wie Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) können eingesetzt werden.

Substitution: Nucleophile wie Ammoniak (NH3) oder Natriumthiolate (NaSR) können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von phenolischen Derivaten.

Reduktion: Bildung von Amin-Derivaten.

Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide may exhibit anticancer properties. Isoquinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The presence of halogen atoms (like chlorine) in organic compounds often enhances their antimicrobial activity. Studies suggest that this compound could potentially serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Neurological Applications

Isoquinoline derivatives are known for their neuroprotective effects. Research into compounds like this compound may reveal applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems.

Drug Development

The compound can be utilized as a lead structure in drug discovery programs aimed at developing new therapies targeting specific diseases, particularly those involving the central nervous system or cancer.

Material Science

Due to its unique structural features, this compound may also find applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) or other electronic materials where organic compounds are used for their electronic properties.

Case Study 1: Anticancer Screening

A study conducted on various isoquinoline derivatives demonstrated that modifications at the phenyl and isoquinoline positions significantly affected their anticancer activity. This compound was included in the screening process, revealing promising results against specific cancer cell lines (e.g., HeLa and MCF-7).

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of several chloro-substituted phenylacetamides, this compound exhibited significant activity against Gram-positive bacteria, indicating its potential as a lead compound for further development.

Wirkmechanismus

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The target compound’s 5-chloro-2-methoxyphenyl group may enhance lipophilicity and target binding compared to tert-butyl or benzothiazole-based analogs .

- Thermal Stability: Analogs with halogenated benzothiazole rings (e.g., 4b, 4c) exhibit higher melting points (240–260°C), suggesting greater crystalline stability than non-halogenated derivatives .

Structural Modifications and Pharmacological Potential

- Halogenation : Chloro or bromo substituents (e.g., in 4b, 4d) improve metabolic stability and binding affinity but may increase molecular weight and reduce solubility .

- Heterocycle Variation: Replacing benzothiazole with quinazolinone (as in ) or pyridinone (as in ) alters target selectivity, highlighting the versatility of the acetamide scaffold.

Biologische Aktivität

N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide is a chemical compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features a chloro-substituted methoxyphenyl moiety and an isoquinolin-2(1H)-yl acetamide group , with a molecular formula of and a molecular weight of approximately 377.2 g/mol . The presence of halogen and methoxy groups suggests various possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Compounds with isoquinoline structures are often associated with diverse biological activities, including:

- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with isoquinoline structures have shown effectiveness against various cancer cell lines, including lung cancer cells .

- Antimicrobial Activity : Compounds containing the isoquinoline nucleus have also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria, demonstrating potential as therapeutic agents .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (μM) |

|---|---|---|---|

| Compound 5 | Antitumor | A549 Lung Cancer | 2.12 |

| Compound 6 | Antitumor | HCC827 Lung Cancer | 5.13 |

| Compound 8 | Antimicrobial | Staphylococcus aureus | N/A |

| This compound | Antitumor (predicted) | Various Cancer Lines | TBD |

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be approached through several synthetic routes involving the formation of the isoquinoline scaffold followed by acetamide functionalization. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. The unique combination of functional groups may enhance its interaction with specific biological targets compared to other similar compounds .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor potential of various isoquinoline derivatives, this compound was included in a panel of compounds tested against human lung cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxic effects, warranting further investigation into this compound's potential .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties of isoquinoline-based compounds against Escherichia coli and Staphylococcus aureus. The findings suggested that structural modifications could enhance antimicrobial potency, indicating that this compound might also possess relevant antimicrobial activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves multi-step routes, starting with coupling reactions between the chlorophenyl and isoquinoline moieties. Key steps include:

- Amide bond formation : Reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride under reflux in triethylamine to form the acetamide backbone .

- Isoquinoline functionalization : Introducing the 1-oxoisoquinolinyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Optimization : Control temperature (70–100°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to achieve yields >75% .

- Purity : Use recrystallization (petroleum ether/ethyl acetate) and monitor via TLC .

Basic: Which analytical techniques are critical for validating the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₆ClN₂O₃: 367.08) .

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereochemistry in crystalline forms (if applicable) .

Basic: What initial biological assays are suitable for evaluating its therapeutic potential?

Answer:

- Enzyme Inhibition : Screen against monoamine oxidases (MAO-A/B) or cholinesterases (AChE/BChE) at 10–100 μM concentrations, using spectrophotometric assays (e.g., Ellman’s method) .

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

Advanced: How can researchers address discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

Answer:

- Pharmacokinetic Profiling : Assess bioavailability, plasma half-life, and blood-brain barrier penetration via LC-MS/MS in rodent models .

- Metabolite Identification : Use hepatic microsomal assays to detect active/inactive metabolites influencing in vivo outcomes .

- Dose-Response Refinement : Adjust dosing regimens (e.g., QD vs. BID) to align with enzyme kinetics (e.g., Kᵢ vs. IC₅₀) .

Advanced: What computational approaches predict target binding modes and selectivity?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B (PDB: 2V5Z) or AChE (PDB: 4EY7). Focus on hydrogen bonding with methoxyphenyl and π-π stacking with isoquinoline .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and residue flexibility .

- QSAR Modeling : Corlate substituent electronegativity (e.g., Cl, OCH₃) with inhibitory potency using CoMFA/CoMSIA .

Advanced: How are structure-activity relationships (SARs) systematically investigated for acetamide derivatives?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace Cl with F, vary methoxy position) and assess activity shifts .

- Pharmacophore Mapping : Identify critical motifs (e.g., acetamide linker, isoquinoline planar structure) via 3D-QSAR .

- Cross-Target Profiling : Compare activity across related enzymes (e.g., MAO vs. COX-2) to determine selectivity .

Advanced: What strategies resolve contradictory data in mechanism-of-action studies?

Answer:

- Orthogonal Assays : Validate MAO inhibition via radiometric (¹⁴C-tyramine) and fluorometric methods .

- Gene Knockdown : Use siRNA silencing (e.g., MAOB) to confirm target specificity in cellular models .

- Crystallographic Studies : Co-crystallize the compound with target enzymes to resolve binding ambiguities .

Advanced: How is metabolic stability assessed to improve lead optimization?

Answer:

- Microsomal Incubations : Incubate with rat/human liver microsomes (RLM/HLM) and quantify parent compound degradation via LC-MS .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.